[4-(1-acetyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride
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Overview
Description
[4-(1-acetyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride is a complex organic compound with a unique structure that combines elements of benzofuran and quaternary ammonium
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1-acetyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride typically involves multiple steps, starting with the preparation of the benzofuran core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The subsequent steps involve the introduction of the acetyl group and the quaternary ammonium moiety. The final step is the formation of the chloride salt, which is achieved by reacting the quaternary ammonium compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
[4-(1-acetyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride can undergo various chemical reactions, including:
Oxidation: The benzofuran core can be oxidized under specific conditions to form quinone derivatives.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted ammonium compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, [4-(1-acetyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride can be used as a probe to study cellular processes. Its quaternary ammonium group allows it to interact with cell membranes, making it useful for imaging and diagnostic applications.
Medicine
In medicine, this compound has potential as a therapeutic agent. Its ability to interact with biological membranes and proteins could make it useful in the treatment of various diseases, including cancer and neurological disorders.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its structure allows for the creation of polymers and other materials with specific characteristics, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of [4-(1-acetyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride involves its interaction with cellular membranes and proteins. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, altering their properties and affecting cellular processes. Additionally, the benzofuran core can interact with various proteins, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: A compound with a similar furan ring structure.
Positronium hydride: An exotic molecule with a unique structure.
Methylammonium lead halide:
Uniqueness
What sets [4-(1-acetyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride apart is its combination of a benzofuran core with a quaternary ammonium group
Properties
CAS No. |
22048-48-2 |
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Molecular Formula |
C17H26ClNO2 |
Molecular Weight |
311.8 g/mol |
IUPAC Name |
[4-(1-acetyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride |
InChI |
InChI=1S/C17H25NO2.ClH/c1-13(19)17(11-10-16(2,3)18(4)5)15-9-7-6-8-14(15)12-20-17;/h6-9H,10-12H2,1-5H3;1H |
InChI Key |
WRVLBJPZHSZEEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(C2=CC=CC=C2CO1)CCC(C)(C)[NH+](C)C.[Cl-] |
Origin of Product |
United States |
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